molecular formula C12H11BrN2OS2 B2895654 2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)acetamide CAS No. 954071-76-2

2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2895654
CAS No.: 954071-76-2
M. Wt: 343.26
InChI Key: UWOOMZKOHOWOAD-UHFFFAOYSA-N
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Description

2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)acetamide is a thiazole-containing compound known for its diverse biological activities. Thiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)acetamide typically involves the reaction of 4-bromobenzyl chloride with thioacetamide in the presence of a base, followed by cyclization with a suitable reagent to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or ethanol and temperatures ranging from 0°C to reflux .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds. These products can exhibit different biological activities and properties, making them valuable for further research and development .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: It has shown promise as an antimicrobial, antifungal, and anticancer agent in various biological assays.

    Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: This compound has comparable antifungal activity and similar structural features.

    1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one: Exhibits significant biological activity and shares the thiazole ring structure.

Uniqueness

2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)acetamide stands out due to its unique combination of the 4-bromobenzyl group and thiazole ring, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2OS2/c13-9-3-1-8(2-4-9)6-17-12-15-10(7-18-12)5-11(14)16/h1-4,7H,5-6H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOOMZKOHOWOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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